molecular formula C25H29N3O4 B2835084 4-(4-(allyloxy)benzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-92-2

4-(4-(allyloxy)benzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2835084
CAS No.: 618877-92-2
M. Wt: 435.524
InChI Key: XUWJDGMCEFNSLE-UHFFFAOYSA-N
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Description

4-(4-(allyloxy)benzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes an allyloxy group, a benzoyl group, a diethylaminoethyl group, a hydroxy group, and a pyridinyl group attached to a pyrrolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(allyloxy)benzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl alcohol and a suitable catalyst.

    Attachment of the Benzoyl Group: The benzoyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Incorporation of the Diethylaminoethyl Group: This group can be introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.

    Addition of the Pyridinyl Group: The pyridinyl group can be added via a nucleophilic substitution reaction using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

    Addition: Addition reactions can occur at the double bonds present in the allyloxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

    Addition Reagents: Hydrogen (H2) with a catalyst, halogens (Br2, Cl2)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

    Addition: Formation of saturated compounds

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activity.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(allyloxy)benzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(methoxy)benzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
  • 4-(4-(ethoxy)benzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Uniqueness

The presence of the allyloxy group in 4-(4-(allyloxy)benzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one distinguishes it from similar compounds. This group can impart unique reactivity and biological activity, making the compound valuable for specific applications.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-4-17-32-19-12-10-18(11-13-19)23(29)21-22(20-9-7-8-14-26-20)28(25(31)24(21)30)16-15-27(5-2)6-3/h4,7-14,22,29H,1,5-6,15-17H2,2-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBUDMLXVUYDLN-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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